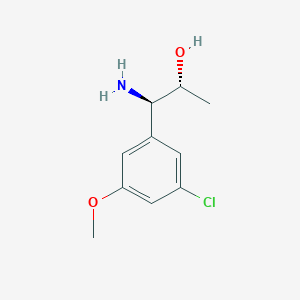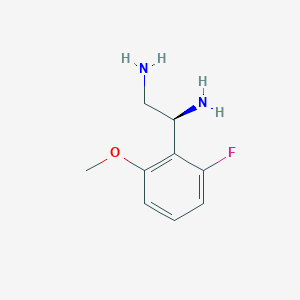
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-FMeOPEA , is a chiral compound with the following chemical structure:
(S)-FMeOPEA
It belongs to the class of diamines , characterized by the presence of two amino groups (NH₂) separated by an ethane linker. The compound’s chirality arises from the asymmetric carbon center (marked as “S” in the name).
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of (S)-FMeOPEA. One common approach involves the following steps:
Aromatic Nucleophilic Substitution (SNAr):
Industrial Production: The industrial production of (S)-FMeOPEA typically involves large-scale resolution of the racemic mixture using chiral resolving agents or enzymatic methods. These processes ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: (S)-FMeOPEA can undergo oxidative transformations, such as oxidation of the amino groups to imines or oximes.
Reduction: Reduction of the imine or oxime functionalities can yield the corresponding diamine.
Substitution: The amino groups can be substituted with various functional groups (e.g., acylation, alkylation).
Oxidation: Reagents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
- Oxidation: Formation of imines or oximes.
- Reduction: Formation of the corresponding diamine.
- Substitution: Alkylated or acylated derivatives of (S)-FMeOPEA.
Applications De Recherche Scientifique
Medicinal Chemistry: (S)-FMeOPEA derivatives may exhibit interesting pharmacological properties, such as anticancer or antimicrobial activity.
Coordination Chemistry: The compound can serve as a ligand for metal complexes.
Chiral Synthesis: As a chiral building block, it finds applications in asymmetric synthesis.
Mécanisme D'action
The exact mechanism of action for (S)-FMeOPEA depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparaison Avec Des Composés Similaires
Comparison: (S)-FMeOPEA’s unique feature lies in its chiral center, which distinguishes it from achiral diamines.
Similar Compounds: Other diamines, such as ethylenediamine and propylenediamine, lack chirality and exhibit different properties.
Propriétés
Formule moléculaire |
C9H13FN2O |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1 |
Clé InChI |
ZPMSNZGQYOWRLS-SSDOTTSWSA-N |
SMILES isomérique |
COC1=C(C(=CC=C1)F)[C@@H](CN)N |
SMILES canonique |
COC1=C(C(=CC=C1)F)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


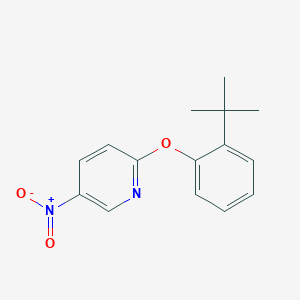
![6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl](/img/structure/B13047596.png)
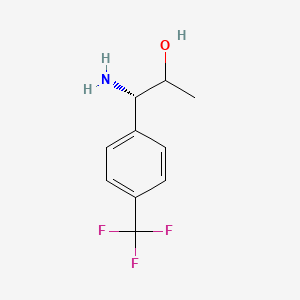





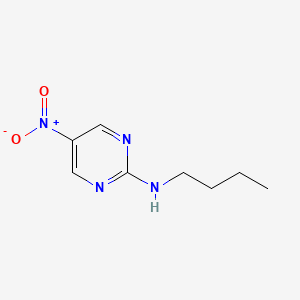
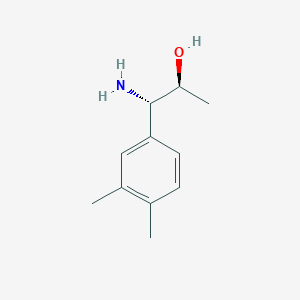
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)
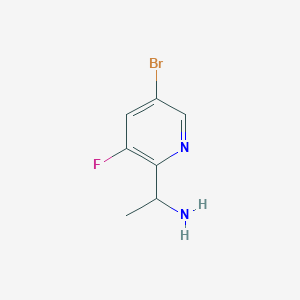
![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl](/img/structure/B13047685.png)
